molecular formula C11H10O3S B1332417 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid CAS No. 24090-38-8

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

Cat. No.: B1332417
CAS No.: 24090-38-8
M. Wt: 222.26 g/mol
InChI Key: ADIPPCCQUCTDJD-UHFFFAOYSA-N
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Description

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is an organic compound that features a unique structure combining thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid typically involves the reaction of 5-bromofuran-2-yl with thiophen-2-ylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting product is then subjected to further reactions to introduce the propionic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes and the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 3-(5-Thiophen-2-yl-furan-2-yl)-acetic acid
  • 3-(5-Thiophen-2-yl-furan-2-yl)-butyric acid
  • 3-(5-Thiophen-2-yl-furan-2-yl)-benzoic acid

Comparison: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid stands out due to its unique combination of thiophene and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(5-thiophen-2-ylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPPCCQUCTDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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